Anthracene-9,10-dicarbaldehyde
Overview
Description
Anthracene-9,10-dicarbaldehyde is an organic compound with the molecular formula C16H10O2. It is a derivative of anthracene, featuring two formyl groups attached to the 9 and 10 positions of the anthracene ring. This compound is known for its yellow crystalline appearance and is utilized in various scientific and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Anthracene-9,10-dicarbaldehyde, also known as Anthracene-9,10-dicarboxaldehyde or 9,10-Anthracenedicarboxaldehyde, is primarily used as a building block for supramolecular assemblies . It is also an aggregation-induced emission luminogen (AIEgen) , which means it emits light upon aggregation.
Mode of Action
The compound interacts with its targets through its unique structure. The anthracene core of the molecule allows it to interact with other molecules and form larger structures, such as porous imine-linked networks (PINs) . These networks have potential applications in various fields, including materials science and pharmaceuticals.
Biochemical Pathways
Its role as a building block for supramolecular assemblies suggests that it may be involved in the formation of complex molecular structures
Pharmacokinetics
Its solubility in common organic solvents suggests that it may be well-absorbed and distributed in the body. The impact of these properties on the compound’s bioavailability is currently unknown and would require further investigation.
Result of Action
The primary result of this compound’s action is the formation of supramolecular assemblies . These assemblies can have various properties and uses, depending on the other molecules involved in the assembly. For example, when used as an AIEgen, this compound can emit light, which has potential applications in imaging and sensing .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the formation of supramolecular assemblies can be affected by the presence of other molecules, temperature, and solvent conditions. Additionally, as an AIEgen, the light-emitting properties of this compound can be influenced by the aggregation state of the compound .
Biochemical Analysis
Biochemical Properties
9,10-Anthracenedicarboxaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as an aggregation-induced emission luminogen (AIEgen), which makes it useful in the preparation of porous imine-linked networks (PINs) . The compound interacts with enzymes such as DNA and RNA polymerases, inhibiting their activity and thus affecting nucleic acid synthesis . Additionally, 9,10-Anthracenedicarboxaldehyde has been shown to interact with proteins involved in cell signaling pathways, altering their function and leading to changes in cellular processes .
Cellular Effects
The effects of 9,10-Anthracenedicarboxaldehyde on various types of cells and cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound has been shown to inhibit DNA and RNA synthesis in lymphoma cells, leading to cytotoxic effects . Additionally, 9,10-Anthracenedicarboxaldehyde has been found to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .
Molecular Mechanism
At the molecular level, 9,10-Anthracenedicarboxaldehyde exerts its effects through several mechanisms. It binds to DNA and RNA, intercalating between the base pairs and inhibiting the activity of polymerases . This binding leads to the inhibition of nucleic acid synthesis and ultimately results in cell death. Furthermore, 9,10-Anthracenedicarboxaldehyde has been shown to inhibit the activity of topoisomerases, enzymes that play a crucial role in DNA replication and transcription . This inhibition further contributes to the compound’s cytotoxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9,10-Anthracenedicarboxaldehyde have been observed to change over time. The compound is relatively stable under inert gas conditions and can be stored at low temperatures (2-8°C) without significant degradation . Prolonged exposure to light and air can lead to its degradation and a decrease in its efficacy . Long-term studies have shown that 9,10-Anthracenedicarboxaldehyde can have lasting effects on cellular function, including sustained inhibition of nucleic acid synthesis and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 9,10-Anthracenedicarboxaldehyde vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth and prolong the lifespan of mice bearing transplantable leukemias and solid tumors . At high doses, 9,10-Anthracenedicarboxaldehyde can cause toxic effects, including leukopenia and damage to normal tissues . The optimal dosage for therapeutic effects without significant toxicity has been found to be around 200 mg/sq m .
Metabolic Pathways
9,10-Anthracenedicarboxaldehyde is involved in several metabolic pathways, interacting with enzymes and cofactors that play a role in its metabolism. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes result in the formation of various metabolites, which are then excreted from the body. The interaction of 9,10-Anthracenedicarboxaldehyde with metabolic enzymes can also affect the levels of other metabolites, leading to changes in metabolic flux .
Transport and Distribution
Within cells and tissues, 9,10-Anthracenedicarboxaldehyde is transported and distributed through various mechanisms. The compound can diffuse across cell membranes and accumulate in specific cellular compartments . It has been shown to interact with transporters and binding proteins that facilitate its movement within the cell . The distribution of 9,10-Anthracenedicarboxaldehyde within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding sites .
Subcellular Localization
The subcellular localization of 9,10-Anthracenedicarboxaldehyde plays a crucial role in its activity and function. The compound has been found to localize primarily in the nucleus, where it interacts with DNA and RNA . This localization is facilitated by specific targeting signals and post-translational modifications that direct 9,10-Anthracenedicarboxaldehyde to the nucleus . Additionally, the compound can also localize to the mitochondria, where it disrupts mitochondrial function and induces apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Anthracene-9,10-dicarbaldehyde is typically synthesized through the Vilsmeier-Haack reaction, which involves the formylation of anthracene. The process includes the following steps:
Formation of Vilsmeier Reagent: This is achieved by reacting phosphorus oxychloride (POCl3) with dimethylformamide (DMF).
Formylation Reaction:
Industrial Production Methods: While the Vilsmeier-Haack reaction is commonly used in laboratory settings, industrial production may involve optimized conditions to enhance yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions: Anthracene-9,10-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the formyl groups to hydroxymethyl or methyl groups.
Substitution: The formyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: 9,10-dihydroxyanthracene or 9,10-dimethylanthracene.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
Anthracene-9,10-dicarbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and in the study of photophysical properties.
Biology: The compound is employed in the development of fluorescent probes for biological imaging.
Medicine: Research explores its potential in drug development, particularly in the design of molecules with specific biological activities.
Industry: It is used in the production of dyes, pigments, and organic semiconductors.
Comparison with Similar Compounds
Anthracene-9-carbaldehyde: Contains a single formyl group at the 9 position.
Anthraquinone: An oxidized derivative of anthracene with carbonyl groups at the 9 and 10 positions.
9,10-Dimethylanthracene: A reduced form with methyl groups at the 9 and 10 positions.
Uniqueness: Anthracene-9,10-dicarbaldehyde is unique due to the presence of two formyl groups, which significantly enhances its reactivity compared to similar compounds. This dual functionality allows for more diverse chemical transformations and applications, particularly in the synthesis of complex organic molecules and materials science.
Properties
IUPAC Name |
anthracene-9,10-dicarbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O2/c17-9-15-11-5-1-2-6-12(11)16(10-18)14-8-4-3-7-13(14)15/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRUFOSORMQHES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064549 | |
Record name | 9,10-Anthracenedicarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0064549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7044-91-9 | |
Record name | 9,10-Anthracenedicarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7044-91-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9,10-Anthracenedicarboxaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007044919 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,10-Anthracenedicarboxaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529667 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9,10-Anthracenedicarboxaldehyde | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9,10-Anthracenedicarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0064549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Anthracene-9,10-dicarbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.566 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 9,10-ANTHRACENEDICARBOXALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CFX48CDY8V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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